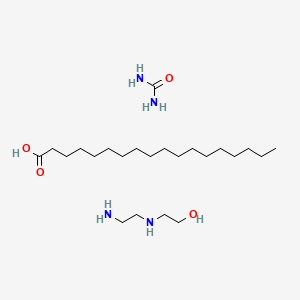
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea is a compound that combines three distinct chemical entities: 2-(2-aminoethylamino)ethanol, octadecanoic acid, and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea involves the reaction of 2-(2-aminoethylamino)ethanol with octadecanoic acid and urea. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained. The exact reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The process may include steps such as mixing, heating, and purification to obtain the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds with different functional groups.
Scientific Research Applications
2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various chemicals and materials.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of detergents, fabric softeners, chelates, fuel additives, and coatings.
Mechanism of Action
The mechanism of action of 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea involves its interaction with specific molecular targets and pathways. The compound’s primary and secondary amine groups play a crucial role in its chemical reactivity and interactions with other molecules. For example, in CO2 separation processes, the primary amine group can sorb CO2, while the secondary amine group can desorb CO2 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea include:
Monoethanolamine: A compound with a similar structure but different chemical properties.
Diethanolamine: Another related compound with distinct chemical characteristics.
Triethanolamine: A compound with three ethanolamine groups, differing in structure and reactivity.
Uniqueness
This compound is unique due to its combination of three distinct chemical entities, which confer specific chemical properties and potential applications. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
68412-14-6 |
|---|---|
Molecular Formula |
C23H52N4O4 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H12N2O.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);6-7H,1-5H2;(H4,2,3,4) |
InChI Key |
NSDUCABVIZJQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N.C(=O)(N)N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



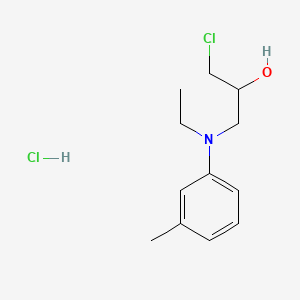
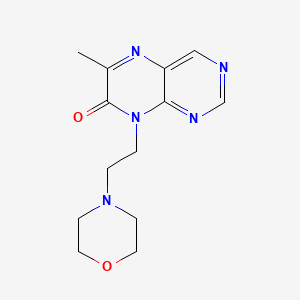
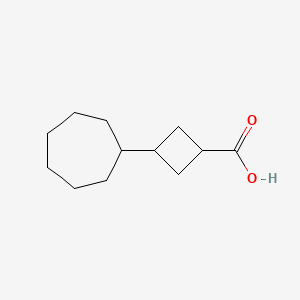
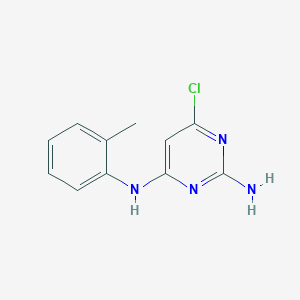
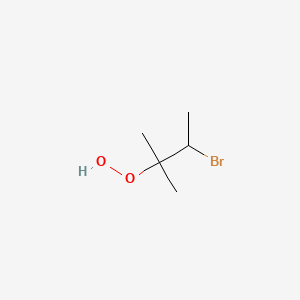
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
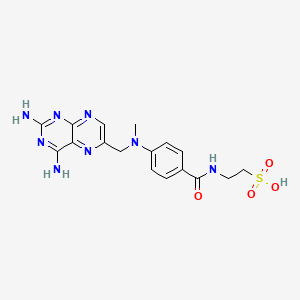

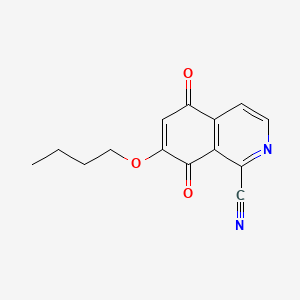

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)


